3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride
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Overview
Description
3-beta-Phenyl-9-benzyl-9-azabicyclo(331)nonane hydrochloride is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of 9-benzyl-9-azabicyclo(3.3.1)nonan-3-one, which is then further modified to introduce the phenyl group at the 3-beta position .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound might bind to enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one: A precursor in the synthesis of the target compound.
9-Azabicyclo(3.3.1)nonane N-oxyl: Known for its catalytic properties in oxidation reactions.
Uniqueness
3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and benzyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
2448-15-9 |
---|---|
Molecular Formula |
C21H26ClN |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
9-benzyl-3-phenyl-9-azoniabicyclo[3.3.1]nonane;chloride |
InChI |
InChI=1S/C21H25N.ClH/c1-3-8-17(9-4-1)16-22-20-12-7-13-21(22)15-19(14-20)18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H |
InChI Key |
SDFIBMNXLKMSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)[NH+]2CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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